![molecular formula C14H14N6O4S B14700756 1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine CAS No. 20566-98-7](/img/structure/B14700756.png)
1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline to form 4-nitrophenylsulfonylaniline. This intermediate is then reacted with cyanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The nitrophenyl and sulfonylphenyl groups contribute to the compound’s reactivity and ability to interact with various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylguanidine: Similar structure but lacks the sulfonylphenyl group.
Sulfonylphenylguanidine: Similar structure but lacks the nitrophenyl group.
Diaminomethylideneguanidine: Similar structure but lacks both the nitrophenyl and sulfonylphenyl groups.
Uniqueness
1-(Diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine is unique due to the presence of both the nitrophenyl and sulfonylphenyl groups, which enhance its reactivity and potential applications. This combination of functional groups allows for a broader range of chemical reactions and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
20566-98-7 |
|---|---|
Molekularformel |
C14H14N6O4S |
Molekulargewicht |
362.37 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine |
InChI |
InChI=1S/C14H14N6O4S/c15-13(16)19-14(17)18-9-1-5-11(6-2-9)25(23,24)12-7-3-10(4-8-12)20(21)22/h1-8H,(H6,15,16,17,18,19) |
InChI-Schlüssel |
KERPYVVCSBJINT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


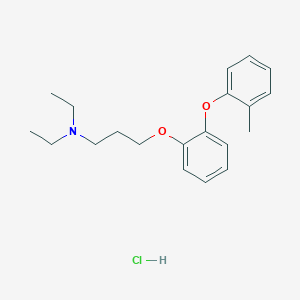
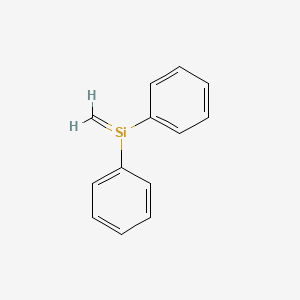



![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)


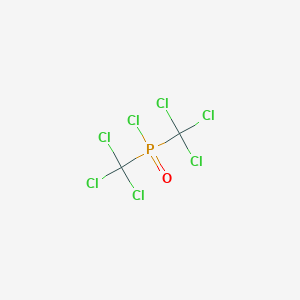
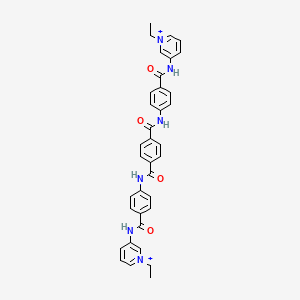

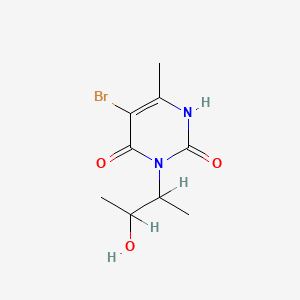
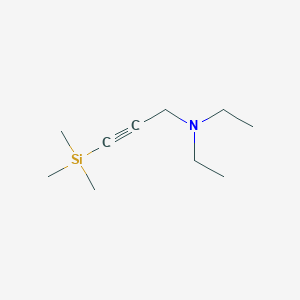
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
